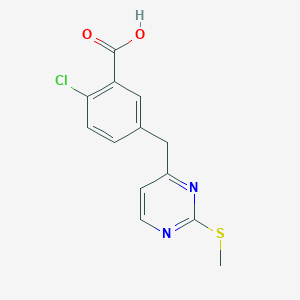
2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a chlorinated and methylthio-pyrimidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions starting from simple precursors like acetamidine and thiourea.
Chlorination: The pyrimidine ring is then chlorinated using reagents like thionyl chloride.
Coupling Reaction: The chlorinated pyrimidine is coupled with a benzoic acid derivative through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the benzoic acid moiety.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives depending on the nucleophile.
Applications De Recherche Scientifique
2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of pyrimidine derivatives with biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of kinase inhibitors, where the compound can prevent the phosphorylation of target proteins, leading to altered cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-methylthiopyrimidine: Shares the pyrimidine core but lacks the benzoic acid moiety.
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Similar structure but with an ester group instead of a carboxylic acid.
Uniqueness
2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic acid is unique due to its combination of a chlorinated pyrimidine ring and a benzoic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for various applications.
Propriétés
Formule moléculaire |
C13H11ClN2O2S |
|---|---|
Poids moléculaire |
294.76 g/mol |
Nom IUPAC |
2-chloro-5-[(2-methylsulfanylpyrimidin-4-yl)methyl]benzoic acid |
InChI |
InChI=1S/C13H11ClN2O2S/c1-19-13-15-5-4-9(16-13)6-8-2-3-11(14)10(7-8)12(17)18/h2-5,7H,6H2,1H3,(H,17,18) |
Clé InChI |
MCYKDGGNCAFNKO-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=CC(=N1)CC2=CC(=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]amino]-, methyl ester](/img/structure/B15062464.png)
![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide](/img/structure/B15062471.png)
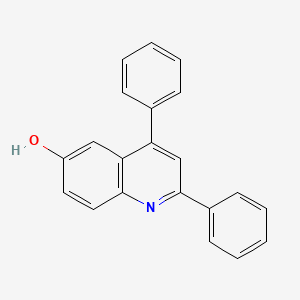
![tert-Butyl (3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062493.png)
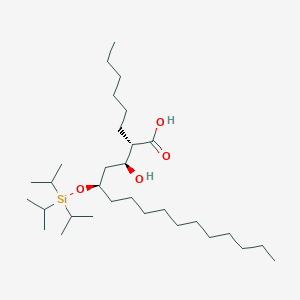
![3-([1,1'-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl chloride](/img/structure/B15062503.png)
![tert-Butyl (3-bromo-4-chloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062506.png)
![tert-butyl 2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B15062509.png)
![2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide](/img/structure/B15062512.png)
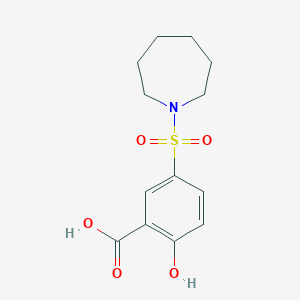
![tert-Butyl 3-((1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate](/img/structure/B15062525.png)
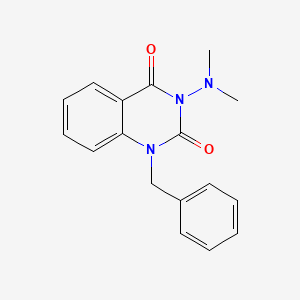

![6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15062560.png)
